Cas no 2138526-04-0 (2-(2-chloro-3,6-difluorophenyl)-3-methylbutanoic acid)

2-(2-Chloro-3,6-difluorophenyl)-3-methylbutanoic acid is a fluorinated phenylbutanoic acid derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a chloro and difluoro substitution pattern on the phenyl ring, enhancing its reactivity and selectivity in synthetic pathways. The 3-methylbutanoic acid moiety contributes to steric and electronic modulation, making it a versatile intermediate for further functionalization. This compound is particularly valuable in the development of bioactive molecules due to its ability to influence binding interactions and metabolic stability. High purity and well-defined stereochemistry ensure reproducibility in research applications. Suitable for use in cross-coupling reactions and as a building block for complex molecular architectures.
2-(2-chloro-3,6-difluorophenyl)-3-methylbutanoic acid structure
2138526-04-0 structure
Product name:2-(2-chloro-3,6-difluorophenyl)-3-methylbutanoic acid
CAS No:2138526-04-0
MF:C11H11ClF2O2
MW:248.653649568558
CID:5950596
PubChem ID:165490539

2-(2-chloro-3,6-difluorophenyl)-3-methylbutanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-(2-chloro-3,6-difluorophenyl)-3-methylbutanoic acid
    • 2138526-04-0
    • EN300-1139491
    • Inchi: 1S/C11H11ClF2O2/c1-5(2)8(11(15)16)9-6(13)3-4-7(14)10(9)12/h3-5,8H,1-2H3,(H,15,16)
    • InChI Key: ZCBNHRPOBDFTMZ-UHFFFAOYSA-N
    • SMILES: ClC1C(=CC=C(C=1C(C(=O)O)C(C)C)F)F

Computed Properties

  • Exact Mass: 248.0415636g/mol
  • Monoisotopic Mass: 248.0415636g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 260
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 37.3Ų
  • XLogP3: 3.6

2-(2-chloro-3,6-difluorophenyl)-3-methylbutanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1139491-0.05g
2-(2-chloro-3,6-difluorophenyl)-3-methylbutanoic acid
2138526-04-0 95%
0.05g
$707.0 2023-10-26
Enamine
EN300-1139491-0.1g
2-(2-chloro-3,6-difluorophenyl)-3-methylbutanoic acid
2138526-04-0 95%
0.1g
$741.0 2023-10-26
Enamine
EN300-1139491-0.5g
2-(2-chloro-3,6-difluorophenyl)-3-methylbutanoic acid
2138526-04-0 95%
0.5g
$809.0 2023-10-26
Enamine
EN300-1139491-10g
2-(2-chloro-3,6-difluorophenyl)-3-methylbutanoic acid
2138526-04-0 95%
10g
$3622.0 2023-10-26
Enamine
EN300-1139491-10.0g
2-(2-chloro-3,6-difluorophenyl)-3-methylbutanoic acid
2138526-04-0
10g
$4236.0 2023-06-09
Enamine
EN300-1139491-5.0g
2-(2-chloro-3,6-difluorophenyl)-3-methylbutanoic acid
2138526-04-0
5g
$2858.0 2023-06-09
Enamine
EN300-1139491-1.0g
2-(2-chloro-3,6-difluorophenyl)-3-methylbutanoic acid
2138526-04-0
1g
$986.0 2023-06-09
Enamine
EN300-1139491-1g
2-(2-chloro-3,6-difluorophenyl)-3-methylbutanoic acid
2138526-04-0 95%
1g
$842.0 2023-10-26
Enamine
EN300-1139491-2.5g
2-(2-chloro-3,6-difluorophenyl)-3-methylbutanoic acid
2138526-04-0 95%
2.5g
$1650.0 2023-10-26
Enamine
EN300-1139491-0.25g
2-(2-chloro-3,6-difluorophenyl)-3-methylbutanoic acid
2138526-04-0 95%
0.25g
$774.0 2023-10-26

2-(2-chloro-3,6-difluorophenyl)-3-methylbutanoic acid Related Literature

Additional information on 2-(2-chloro-3,6-difluorophenyl)-3-methylbutanoic acid

Introduction to 2-(2-chloro-3,6-difluorophenyl)-3-methylbutanoic acid (CAS No. 2138526-04-0)

2-(2-chloro-3,6-difluorophenyl)-3-methylbutanoic acid, identified by the CAS number 2138526-04-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to a class of molecules characterized by a unique structural framework, which includes a phenyl ring substituted with chloro and fluoro groups, coupled with a butanoic acid moiety. The presence of these functional groups imparts distinct chemical properties, making it a valuable candidate for further exploration in medicinal chemistry and synthetic biology.

The structural configuration of 2-(2-chloro-3,6-difluorophenyl)-3-methylbutanoic acid is highly intriguing from a chemical perspective. The phenyl ring, a cornerstone in organic synthesis, is modified by chloro and fluoro substituents at the 2-, 3-, and 6-positions. These halogen atoms not only enhance the electronic properties of the aromatic system but also introduce steric hindrance, which can influence the compound's reactivity and interaction with biological targets. The butanoic acid side chain, on the other hand, provides a polar region that can engage in hydrogen bonding or other forms of molecular interaction, further diversifying its potential applications.

In recent years, there has been growing interest in halogenated aromatic compounds due to their broad spectrum of biological activities. The halogen atoms in 2-(2-chloro-3,6-difluorophenyl)-3-methylbutanoic acid can act as bioisosters, replacing hydrogens on the aromatic ring to alter electronic distribution and binding affinity. This property has been exploited in the design of novel pharmaceuticals where subtle modifications can lead to significant changes in efficacy and selectivity. For instance, studies have shown that halogenated phenyl rings can enhance binding to enzymes and receptors, making them promising scaffolds for drug development.

The synthesis of 2-(2-chloro-3,6-difluorophenyl)-3-methylbutanoic acid involves multi-step organic reactions that require precise control over reaction conditions. The introduction of chloro and fluoro groups typically requires specialized reagents and catalysts to ensure high yield and purity. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the desired aromatic core efficiently. Additionally, protecting group strategies may be necessary to prevent unwanted side reactions during synthesis. The complexity of its synthesis underscores the compound's significance as a building block for more complex molecules.

From a biological standpoint, 2-(2-chloro-3,6-difluorophenyl)-3-methylbutanoic acid has shown potential in various preclinical studies. Its structural features suggest it may interact with multiple biological pathways, making it a candidate for therapeutic applications in areas such as inflammation, cancer, and infectious diseases. Preliminary research indicates that compounds with similar halogenated phenyl rings can modulate enzyme activity and signal transduction pathways. Further investigation into the pharmacological properties of this compound could uncover new therapeutic opportunities.

The role of computational chemistry in studying 2-(2-chloro-3,6-difluorophenyl)-3-methylbutanoic acid cannot be overstated. Molecular modeling techniques allow researchers to predict how this compound might interact with biological targets at the atomic level. By simulating these interactions, scientists can gain insights into binding affinities, metabolic stability, and potential side effects before conducting expensive wet-lab experiments. This approach has accelerated drug discovery pipelines significantly and has been instrumental in optimizing lead compounds like 2-(2-chloro-3,6-difluorophenyl)-3-methylbutanoic acid for clinical development.

In conclusion, 2-(2-chloro-3,6-difluorophenyl)-3-methylbutanoic acid (CAS No. 2138526-04-0) represents a fascinating subject of study in synthetic chemistry and pharmaceutical research. Its unique structural features offer a rich foundation for exploring new drug candidates with enhanced biological activity. As research continues to uncover more about its properties and potential applications, this compound is poised to play an important role in the development of next-generation therapeutics.

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